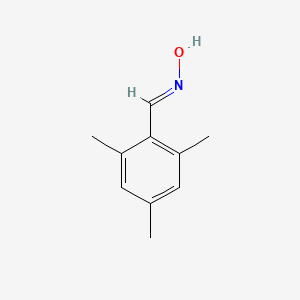
2,6-Trimethylbenzaldoxime
Descripción general
Descripción
2,6-Trimethylbenzaldoxime is an organic compound characterized by the presence of an oxime functional group attached to a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions
Aplicaciones Científicas De Investigación
2,6-Trimethylbenzaldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
It is known that drugs can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Trimethylbenzaldoxime can be synthesized through the reaction of 2,6-trimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving the aldehyde in ethanol, adding the hydroxylamine hydrochloride, and then slowly adding the sodium hydroxide solution while maintaining the reaction mixture at a controlled temperature. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated temperature control systems, and continuous purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Trimethylbenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Comparación Con Compuestos Similares
- 2,4,6-Trimethylbenzaldehyde
- 2,6-Dimethylbenzaldoxime
- 2,6-Dimethylbenzonitrile
Comparison: 2,6-Trimethylbenzaldoxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity compared to its analogs. For example, while 2,4,6-Trimethylbenzaldehyde is primarily used as an aldehyde, the oxime derivative can undergo additional reactions such as reduction to amines or oxidation to nitriles. This versatility makes this compound a valuable compound in synthetic chemistry .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2,6-Trimethylbenzaldoxime can be achieved through a condensation reaction between 2,6-dimethylbenzaldehyde and hydroxylamine hydrochloride.", "Starting Materials": [ "2,6-dimethylbenzaldehyde", "hydroxylamine hydrochloride", "sodium hydroxide", "ethanol" ], "Reaction": [ "Dissolve 2,6-dimethylbenzaldehyde in ethanol.", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool and filter the resulting precipitate.", "Wash the precipitate with cold ethanol and dry it under vacuum.", "Recrystallize the product from ethanol to obtain pure 2,6-Trimethylbenzaldoxime." ] } | |
Número CAS |
40188-34-9 |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(NZ)-N-[(2,4,6-trimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-6,12H,1-3H3/b11-6- |
Clave InChI |
QYZKLTLEVQDKFJ-WDZFZDKYSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)/C=N\O)C |
SMILES |
CC1=CC(=C(C(=C1)C)C=NO)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C=NO)C |
| 40188-34-9 | |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

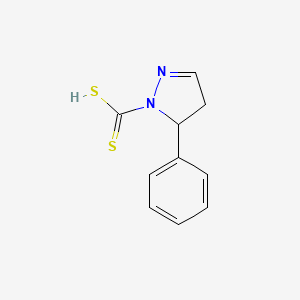
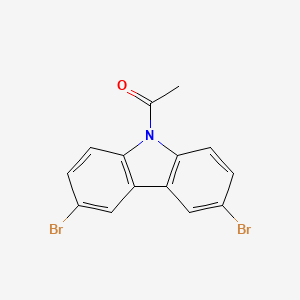
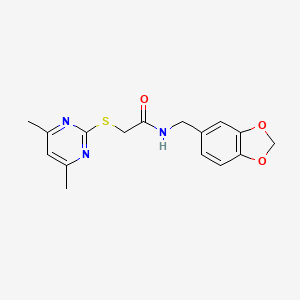
![1-Methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B1655583.png)
![4-[Benzyl(tert-butyl)amino]-1-(1-ethylcyclopentyl)-1-phenylbut-2-yn-1-ol](/img/structure/B1655584.png)

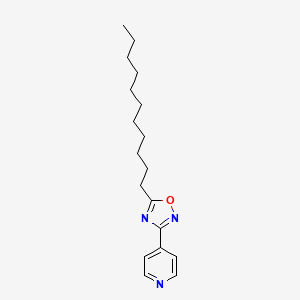
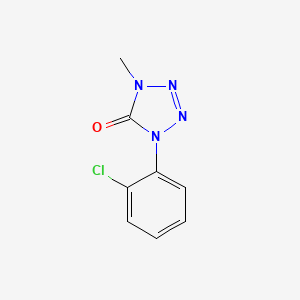
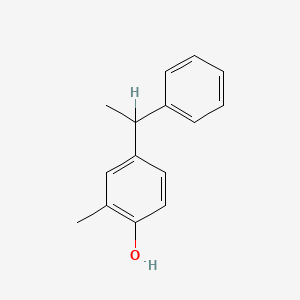



![Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride](/img/structure/B1655595.png)
